REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([C:5]1[CH:6]=[C:7]([NH:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([O:15]C)=[O:14])[CH:8]=[CH:9][CH:10]=1)#[N:4]>CO>[C:3]([C:5]1[CH:6]=[C:7]([NH:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][CH:10]=1)#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl (3-cyanophenylamino)-2-phenylacetate
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)NC(C(=O)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate is filtered off
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)NC(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |